Gallocyanine BS; Gallocyanine DH; Brilliant Chrome Blue P
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Overview
Description
Gallocyanin is a chemical compound classified as a phenoxazine dye. It is known for its vibrant blue color and is primarily used in histological staining to identify nucleic acids. The compound’s chemical formula is C15H12N2O5, and it is often used in combination with metals to prepare gallocyanin stains .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallocyanin is synthesized through the reaction of N,N-dimethyl-4-nitrosobenzenamine with 3,4,5-trihydroxybenzoic acid in methanol. The reaction involves the formation of a phenoxazine ring system, which is responsible for the dye’s color properties .
Industrial Production Methods: In industrial settings, gallocyanin is produced by boiling a mixture of chrome alum and gallocyanin in water for about 20 minutes. The solution is then cooled and filtered to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Gallocyanin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive with reactive oxygen species (ROS) and reactive halogen species (RHS), such as hypochlorous acid (HOCl) and superoxide anion radical (O2^-) .
Common Reagents and Conditions:
Oxidation: Gallocyanin reacts with HOCl and O2^- to form fluorescent products.
Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.
Substitution: Gallocyanin can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Major Products: The major products formed from these reactions include various fluorescent compounds that are useful in biological assays .
Scientific Research Applications
Gallocyanin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for detecting lead in alkali carbonate solutions, forming a deep violet color.
Biology: Gallocyanin is extensively used in histological staining to identify nucleic acids in cells and tissues.
Medicine: The compound is used in cytology for quantitative evaluation of DNA in cytological material.
Industry: Gallocyanin is used in the textile industry as a dye due to its vibrant color and stability.
Mechanism of Action
Gallocyanin exerts its effects primarily through its interaction with nucleic acids. The compound binds to nucleic acid phosphate groups, particularly within a pH range of 1.5-1.75. This binding is thought to involve coordination with metal ions, such as chromium, which enhances its staining properties . Additionally, gallocyanin can act as a fluorogenic chemosensor by reacting with ROS and RHS to form fluorescent products .
Comparison with Similar Compounds
Pyronin Y: Like gallocyanin, Pyronin Y is a basic dye used for staining nucleic acids.
Celestin Blue: Another phenoxazine dye, Celestin Blue, is used for staining purposes but lacks the specificity and fluorescence properties of gallocyanin.
Gallamin Blue: Similar in structure to gallocyanin, Gallamin Blue is used in histological staining but is less commonly employed due to its lower specificity.
Uniqueness of Gallocyanin: Gallocyanin’s uniqueness lies in its ability to form stable complexes with metal ions, enhancing its staining properties and making it highly specific for nucleic acids. Its fluorescent properties also make it valuable in various biological assays .
Properties
Molecular Formula |
C15H14N2O8S |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;hydrogen sulfite |
InChI |
InChI=1S/C15H12N2O5.H2O3S/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;1-4(2)3/h3-6,19H,1-2H3,(H,20,21);(H2,1,2,3) |
InChI Key |
XRCRCVWNWCOQBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.OS(=O)[O-] |
Origin of Product |
United States |
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